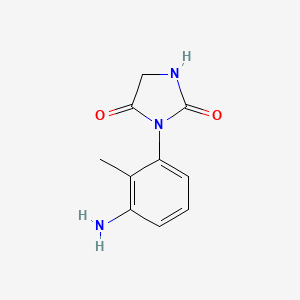

3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(3-amino-2-methylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-7(11)3-2-4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFIDCIVGZTWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2C(=O)CNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-step Synthesis via Amino Acid Derivatives and Isocyanates

A representative method involves the reaction of amino acid derivatives with isocyanates to form the hydantoin ring:

Step 1: Synthesis of C-arylglycine derivatives

Starting from 3-amino-2-methylbenzaldehyde or related aromatic aldehydes, a Strecker synthesis is performed using sodium cyanide and ammonium chloride to yield the corresponding C-arylglycine derivatives. This reaction typically proceeds under mild conditions and yields intermediates with carboxylic acid and amino functional groups.

Step 2: Cyclization to Imidazolidine-2,4-dione

The C-arylglycine intermediates react with phenyl isocyanate or similar isocyanate reagents to form the imidazolidine-2,4-dione ring via nucleophilic addition and cyclization. Acid hydrolysis may be employed to finalize ring closure and purify the product.

-

The yields of this two-step process range between 70–74%, with the final products exhibiting high purity as confirmed by spectroscopic methods.

Reaction Conditions and Optimization

- Solvents: Common solvents include ethanol, methanol, or aqueous acidic media, chosen based on solubility and reaction kinetics.

- Temperature: Reactions are typically conducted at reflux or controlled elevated temperatures (e.g., 70–100 °C) to facilitate cyclization.

- Time: Reaction times vary from several hours to overnight, depending on reagent reactivity and desired conversion.

- Monitoring: NMR spectroscopy (1H and 13C) is used to track intermediate and product formation, while HPLC assesses purity and identifies side products.

The synthesized 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione is characterized by:

- 1H-NMR Spectroscopy: Signals corresponding to aromatic protons, the heterocyclic ring proton, and the amino substituent are observed in expected chemical shift regions. For example, the heterocyclic ring proton appears as a singlet around δ 5.16–5.58 ppm, and the amino group protons appear as singlets in the δ 8.86–10.99 ppm range.

- 13C-NMR Spectroscopy: Carbon signals confirm the presence of carbonyl groups (C=O) typically around 155–175 ppm, aromatic carbons, and the substituted methyl groups.

- Infrared (IR) Spectroscopy: Characteristic absorptions include N-H stretches around 3150–3300 cm⁻¹, carbonyl stretches (C=O) near 1710–1770 cm⁻¹, and amino group vibrations.

- Mass Spectrometry: Confirms molecular weight and fragmentation patterns consistent with the proposed structure.

| Parameter | Observations for this compound |

|---|---|

| Synthetic Route | Strecker synthesis → reaction with phenyl isocyanate → acid hydrolysis |

| Yield | 70–74% |

| Solvent | Ethanol, methanol, or aqueous acidic media |

| Temperature | 70–100 °C |

| Reaction Time | Several hours to overnight |

| 1H-NMR (δ ppm) | Aromatic protons: 6.9–7.5; Ring proton: ~5.3; NH2 protons: 8.9–11.0; Methyl: ~2.3 |

| 13C-NMR (δ ppm) | Carbonyl (C=O): 155–175; Aromatic carbons: 130–135; Methyl carbons: ~20 |

| IR Spectroscopy (cm⁻¹) | N-H stretch: 3150–3300; C=O stretch: 1710–1770; NH2 vibrations |

| Analytical Techniques | NMR (1H, 13C), IR, Mass Spectrometry, HPLC |

- The choice of starting materials and reaction conditions is crucial for obtaining high yields and minimizing by-products.

- The amino group on the phenyl ring plays a significant role in the compound's reactivity and biological activity, necessitating careful control during synthesis to avoid side reactions.

- The described synthetic approach is versatile and can be adapted to prepare various substituted imidazolidine-2,4-dione derivatives by altering the aromatic substituents.

- Analytical data from multiple spectroscopic techniques consistently support the successful synthesis and structural integrity of the target compound.

- This preparation method aligns with established protocols for hydantoin derivatives, providing a reliable route for pharmaceutical and biochemical research applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article aims to explore its applications across different fields, including medicinal chemistry, materials science, and agricultural chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of imidazolidine compounds exhibit significant anticancer properties. For instance, research has shown that this compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests that it may protect neuronal cells from oxidative stress-induced damage.

Case Study:

In a study conducted on neuroblastoma cells, treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under stress conditions. This suggests its potential use in neurodegenerative disease therapies .

Polymerization Initiators

The compound has been investigated as a potential polymerization initiator due to its ability to form free radicals upon thermal decomposition. This property is particularly useful in the synthesis of polymers for various applications.

Table 1: Polymerization Characteristics

| Property | Value |

|---|---|

| Decomposition Temperature | 180 °C |

| Radical Yield | 85% |

| Solubility | Soluble in DMSO |

Coatings and Adhesives

Due to its adhesive properties, this compound has been explored as an additive in coatings and adhesives. Its ability to enhance adhesion strength makes it valuable in industrial applications.

Pesticide Development

Research has indicated that this compound exhibits insecticidal properties against certain pests. Its application as a pesticide could provide a more environmentally friendly alternative to conventional chemicals.

Case Study:

A field trial demonstrated that formulations containing this compound significantly reduced pest populations while maintaining safety for non-target species .

Mechanism of Action

The mechanism of action of 3-(3-amino-2-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione and related compounds:

Pharmacological and Toxicological Profiles

- Receptor Selectivity: Phenylpiperazine-hydantoin derivatives (e.g., compounds with methoxybenzylidene and piperazine groups) exhibit α₁-adrenergic/serotonin receptor activity due to their extended substituents . In contrast, this compound lacks these moieties, suggesting divergent receptor targets. Compounds with phenoxybutyl substituents (e.g., 3-(4-phenoxybutyl)imidazolidine-2,4-dione) show liver X receptor (LXRβ) selectivity, highlighting the impact of alkyl chain length on nuclear receptor binding .

Toxicity :

- Hydroxybenzyl-substituted hydantoins (e.g., 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione) demonstrate low acute toxicity in rodent studies, but their safety profiles differ significantly due to the presence of isoxazole and pyrazole groups .

Biological Activity

3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione, a member of the imidazolidine-2,4-dione family, is a compound of increasing interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an imidazolidine core with substitutions that enhance its biological activity. The presence of the amino group and the methyl substitution on the phenyl ring contribute to its unique chemical properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases, similar to other imidazolidines that have shown inhibitory effects on protein kinases involved in cancer progression .

- Receptor Modulation : It may modulate receptor functions by binding to active sites or allosteric sites, affecting cellular signaling pathways.

Anticancer Activity

Recent studies indicate that compounds related to this compound exhibit significant anticancer properties. For instance:

- Pim Kinase Inhibition : Similar compounds have been shown to inhibit Pim kinases, which are overexpressed in various cancers. The inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells .

Antinociceptive Effects

Research has demonstrated that derivatives of imidazolidine-2,4-dione can exhibit antinociceptive effects in animal models. For example:

- In a study involving mice, certain derivatives showed a significant reduction in writhing responses, indicating pain relief comparable to standard analgesics like morphine .

Cardiovascular Effects

Some derivatives have been studied for their cardiovascular effects:

- Vasodilation : Compounds have been shown to induce relaxation in vascular tissue, suggesting potential use in treating hypertension .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of Pim kinases | |

| Antinociceptive | Reduction in pain responses | |

| Cardiovascular | Induction of vasodilation |

Detailed Research Findings

- Anticancer Studies : A screening assay identified several imidazolidine derivatives that selectively inhibited Pim-1 and Pim-2 kinases with IC50 values ranging from 13 nM to 2.3 µM. These findings suggest a pathway for developing new anticancer agents based on this scaffold .

- Pain Relief Studies : In vivo tests showed that certain derivatives significantly reduced writhing in mice at doses of 250 mg/kg and 500 mg/kg, indicating their potential as analgesics without central depressant effects .

- Vascular Studies : The compound's ability to induce relaxation in mesenteric rings was evaluated, showing significant vasodilatory effects that were endothelium-dependent .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione, and how can reaction efficiency be optimized?

Synthesis typically involves cyclization of α-amino acids or ureas with glyoxals or substituted aldehydes. Microwave-assisted one-pot methods significantly improve efficiency by reducing reaction time and increasing yield . For example, Brouillette et al. demonstrated regioselective synthesis of 3-substituted imidazolidine-2,4-diones using microwave irradiation, achieving >95% purity in under 30 minutes . Optimization strategies include:

- Catalyst selection : Acidic or basic conditions (e.g., tungstophosphoric acid) to control regiochemistry .

- Precursor design : Use of arylidenemalononitriles or substituted piperazines to tailor substituent topology .

Q. How should researchers confirm the structural identity and purity of this compound post-synthesis?

A multi-technique approach is critical:

- LC/MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>95% by peak integration). Retention times (e.g., 3.04–5.10 minutes) should align with reference standards .

- NMR : ¹H and ¹³C NMR assignments (e.g., δ 1.2–1.5 ppm for methyl groups, δ 170–175 ppm for carbonyl carbons) validate structural integrity .

- Melting point : Consistency with literature values (e.g., 267–270°C for nitro derivatives) .

Q. What analytical techniques are critical for characterizing physicochemical properties?

- X-ray crystallography : Resolve solid-state conformation (e.g., triclinic crystal system, α = 71.328°, β = 81.316° for tungstophosphoric acid complexes) .

- HPLC : Quantify enantiomeric purity using chiral columns (e.g., Astec® Cellulose DMP) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C for nitro derivatives) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and interactions of this compound?

Density functional theory (DFT) models electronic properties and regioselectivity:

- Electron distribution : Predict nucleophilic/electrophilic sites (e.g., carbonyl groups at C2/C4 are electron-deficient) .

- Reaction pathways : Simulate condensation mechanisms between glyoxals and ureas to optimize enantioselectivity .

- Docking studies : Map interactions with biological targets (e.g., CNS receptors) using crystal structure data .

Q. What strategies address discrepancies in pharmacological data across studies (e.g., CNS activity vs. antidepressant effects)?

- Assay standardization : Compare in vitro receptor binding (e.g., serotonin reuptake inhibition ) with in vivo behavioral models (e.g., tetrabenazine-induced ptosis ).

- Metabolic profiling : Identify active metabolites via LC-MS/MS to explain divergent efficacy .

- Dose-response curves : Resolve ED₅₀ variations (e.g., 17 mg/kg for levodopa potentiation vs. 42 mg/kg for tetrabenazine antagonism ).

Q. What design considerations are critical for evaluating CNS activity in preclinical models?

- Blood-brain barrier (BBB) penetration : LogP values >2.0 enhance permeability (e.g., 5-(4-dimethylaminobenzyl) derivatives ).

- In vitro models : Primary neuronal cultures for receptor profiling (e.g., NMDA or GABAₐ modulation ).

- In vivo validation : Tailored behavioral assays (e.g., Morris water maze for cognitive dysfunction ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.